Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1218790-32-9
VCID: VC0169071
InChI: InChI=1S/C19H23BN2O4/c1-18(2)19(3,4)26-20(25-18)15-10-11-16(21-12-15)22-17(23)24-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,21,22,23)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)OCC3=CC=CC=C3
Molecular Formula: C19H23BN2O4
Molecular Weight: 354.213

Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

CAS No.: 1218790-32-9

Cat. No.: VC0169071

Molecular Formula: C19H23BN2O4

Molecular Weight: 354.213

* For research use only. Not for human or veterinary use.

Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate - 1218790-32-9

Specification

CAS No. 1218790-32-9
Molecular Formula C19H23BN2O4
Molecular Weight 354.213
IUPAC Name benzyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Standard InChI InChI=1S/C19H23BN2O4/c1-18(2)19(3,4)26-20(25-18)15-10-11-16(21-12-15)22-17(23)24-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,21,22,23)
Standard InChI Key ZNTOHEZTSVNZCA-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)OCC3=CC=CC=C3

Introduction

Benzyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a complex organic compound that incorporates a boronic acid ester moiety, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is not explicitly detailed in the provided search results, but its structure suggests it is a derivative of pyridine, modified with a boronic acid ester and a carbamate group.

Synthesis and Applications

The synthesis of such compounds typically involves the reaction of a halogenated pyridine with a boronic acid ester in the presence of a palladium catalyst, followed by the introduction of the carbamate group. The carbamate functionality can be added through reaction with benzyl chloroformate.

Synthesis Steps:

  • Pyridine Halogenation: Introduction of a halogen (e.g., bromine or iodine) to the pyridine ring.

  • Boronic Acid Ester Formation: Reaction of the halogenated pyridine with a boronic acid ester under Suzuki-Miyaura conditions.

  • Carbamate Introduction: Reaction with benzyl chloroformate to form the carbamate.

Research Findings and Potential Uses

While specific research findings on this compound are not available, boronic acid esters are widely used in organic synthesis for forming complex molecules, including pharmaceuticals and materials. The carbamate group can enhance the compound's stability and solubility in certain solvents, potentially making it useful in drug development or as an intermediate in chemical synthesis.

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